N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
説明
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as pyrazoles, which are known to have a wide range of biological activities. BAY 41-2272 has been found to have potent vasodilatory effects, making it a promising candidate for the treatment of various cardiovascular diseases.
作用機序
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating the relaxation of smooth muscle cells in blood vessels. By increasing the production of cGMP, N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 helps to relax the smooth muscle cells in blood vessels, leading to vasodilation.
Biochemical and Physiological Effects:
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 has been found to have a number of biochemical and physiological effects. In addition to its vasodilatory effects, N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 has been found to inhibit platelet aggregation, reduce inflammation, and improve endothelial function. These effects make N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 a promising candidate for the treatment of various cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 for lab experiments is its potent vasodilatory effects. This makes it a useful tool for studying the regulation of blood flow in various tissues and organs. However, one limitation of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
将来の方向性
There are a number of potential future directions for research on N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272. One area of interest is in the development of new therapies for pulmonary hypertension. N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Other potential areas of research include the development of new therapies for other cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 may have potential applications in other areas of medicine, such as cancer therapy and neuroprotection. Further research is needed to fully understand the potential of this compound.
科学的研究の応用
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of pulmonary hypertension. Pulmonary hypertension is a condition characterized by high blood pressure in the lungs, which can lead to heart failure. N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 has been found to have potent vasodilatory effects, which can help to reduce the high blood pressure in the lungs.
特性
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-1-ethylpyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-3-10-7-11(14)5-6-13(10)16-20(18,19)12-8-15-17(4-2)9-12/h5-9,16H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIZNVJVSMWDBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CN(N=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。